2-Methyl-2H-indazole-7-carbonitrile CAS number 1159511-51-9 properties
2-Methyl-2H-indazole-7-carbonitrile CAS number 1159511-51-9 properties
An In-depth Technical Guide to 2-Methyl-2H-indazole-7-carbonitrile
Introduction: The Privileged Indazole Scaffold in Modern Chemistry
Nitrogen-containing heterocycles are foundational pillars in the architecture of biologically active molecules, forming the core of countless natural products and pharmaceuticals.[1] Among these, the indazole scaffold, a bicyclic system featuring a fused benzene and pyrazole ring, has emerged as a "privileged structure" in medicinal chemistry.[1] This designation signifies its remarkable ability to bind to a diverse array of biological targets with high affinity, making it a fertile ground for drug discovery.
Indazoles exist in different tautomeric forms, with the 1H- and 2H-isomers being the most common.[2][3] The 2H-indazole isomer, in particular, is a crucial component in many pharmacologically active compounds. This guide focuses on a specific, functionalized derivative: 2-Methyl-2H-indazole-7-carbonitrile (CAS No. 1159511-51-9) . As a versatile chemical building block, its strategic placement of methyl and nitrile groups offers synthetic chemists a powerful tool for generating novel molecular entities for screening and development. This document provides a comprehensive technical overview of its properties, synthesis, applications, and handling for researchers and drug development professionals.
Core Compound Identification and Physicochemical Profile
2-Methyl-2H-indazole-7-carbonitrile is a synthetically derived heterocyclic compound valued for its potential as an intermediate in pharmaceutical research. The nitrile moiety serves as a versatile synthetic handle, capable of being transformed into various functional groups such as amines, amides, or carboxylic acids, thereby enabling the exploration of a broad chemical space.
Chemical Identity
| Parameter | Value | Reference |
| Compound Name | 2-Methyl-2H-indazole-7-carbonitrile | |
| Synonym(s) | 7-Cyano-2-methylindazole | [4] |
| CAS Number | 1159511-51-9 | [4][5] |
| Molecular Formula | C₉H₇N₃ | [5][6] |
| Molecular Weight | 157.17 g/mol | [4][5] |
| InChI Key | PFBJGTOYNQTJGT-UHFFFAOYSA-N | |
| Canonical SMILES | CN1N=C2C(=C1)C=CC=C2C#N | [5] |
Physicochemical Properties
| Property | Value | Reference |
| Physical Form | White to Yellow Solid | |
| Purity | Typically ≥97% | |
| Solubility | Data not widely published; expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | |
| Storage | Recommended to be stored in a refrigerator, tightly closed, in a dry and well-ventilated place. | |
| Shipping Temp. | Room Temperature |
Predicted Spectroscopic Profile
While direct experimental spectra for this specific compound are not widely published in public databases, its spectroscopic characteristics can be reliably predicted based on its structure and established principles of spectroscopic interpretation.[7] This predicted data serves as a benchmark for researchers verifying the identity and purity of synthesized or purchased material.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~8.20 | s | 1H | H3 | The proton at the C3 position of the indazole ring, typically deshielded. |
| ~7.90 | d | 1H | H6 | Aromatic proton ortho to the electron-withdrawing nitrile group, shifted downfield. |
| ~7.75 | d | 1H | H4 | Aromatic proton adjacent to the fused ring system. |
| ~7.25 | t | 1H | H5 | Aromatic proton coupled to both H4 and H6. |
| ~4.20 | s | 3H | N-CH₃ | Methyl group protons attached to the nitrogen atom. |
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~148.0 | C7a | Quaternary carbon at the ring fusion. |
| ~135.0 | C3 | Carbon at the C3 position of the indazole ring. |
| ~133.0 | C6 | Aromatic carbon deshielded by the nitrile group. |
| ~129.0 | C4 | Aromatic carbon. |
| ~122.0 | C5 | Aromatic carbon. |
| ~120.0 | C3a | Quaternary carbon at the ring fusion. |
| ~118.0 | -C≡N | Nitrile carbon. |
| ~105.0 | C7 | Carbon bearing the nitrile group. |
| ~38.0 | N-CH₃ | Methyl carbon. |
Predicted Infrared (IR) Data (ATR)
| Wavenumber (cm⁻¹) | Assignment | Rationale |
| ~3100-3000 | C-H stretch | Aromatic C-H stretching. |
| ~2950-2850 | C-H stretch | Aliphatic C-H stretching from the methyl group. |
| ~2230-2210 | C≡N stretch | Characteristic sharp, strong absorption for the nitrile group. |
| ~1610-1580 | C=C stretch | Aromatic ring skeletal vibrations. |
| ~1520-1480 | C=N stretch | Heterocyclic ring stretching. |
Synthesis Strategy and Experimental Protocol
The synthesis of 2H-indazoles often involves regioselective N-alkylation or cyclization reactions that favor the N2 position.[8] A robust and widely applicable method is the copper-catalyzed three-component reaction, which efficiently constructs the indazole core from readily available starting materials.[9]
Proposed Synthesis Workflow
A plausible and efficient route to synthesize 2-Methyl-2H-indazole-7-carbonitrile involves a one-pot, copper-catalyzed reaction of 2-bromo-6-cyanobenzaldehyde, methylamine, and sodium azide. The copper catalyst is crucial for facilitating the key C-N and N-N bond formations that lead to the final cyclized product.[8][9]
Caption: Copper-catalyzed one-pot synthesis of the target compound.
Generalized Experimental Protocol
Causality: This protocol is designed for efficiency and atom economy by combining multiple steps into a single operation. The choice of a polar aprotic solvent like DMSO is to ensure all reactants remain in solution at the required reaction temperature. The copper(I) catalyst is selected for its proven efficacy in mediating the formation of both the C-N imine bond and the subsequent N-N bond required for cyclization.[2]
-
Vessel Preparation : To a dry, inert-atmosphere reaction vessel, add 2-bromo-6-cyanobenzaldehyde (1.0 eq.), copper(I) iodide (0.1 eq.), and sodium azide (1.5 eq.).
-
Solvent Addition : Add anhydrous dimethyl sulfoxide (DMSO) to the vessel to dissolve the solids under stirring.
-
Amine Addition : Slowly add a solution of methylamine (1.2 eq., e.g., 40% in H₂O or as hydrochloride salt with a base like triethylamine) to the reaction mixture at room temperature.
-
Reaction Conditions : Heat the mixture to 110-120 °C and maintain stirring for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Upon completion, cool the reaction mixture to room temperature and pour it into water. An organic/aqueous extraction (e.g., with ethyl acetate) is performed to isolate the crude product. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification : The solvent is removed under reduced pressure. The resulting crude solid is then purified using column chromatography on silica gel (e.g., with a hexane/ethyl acetate gradient) to yield pure 2-Methyl-2H-indazole-7-carbonitrile.
Applications in Research and Drug Discovery
2-Methyl-2H-indazole-7-carbonitrile is not typically an end-product but rather a strategic intermediate. Its value lies in the synthetic versatility of the indazole core and the nitrile functional group, allowing for the creation of diverse compound libraries for high-throughput screening.
Role as a Chemical Scaffold
The indazole ring is a known pharmacophore present in several FDA-approved drugs, including:
-
Axitinib : An anti-cancer agent for renal cell carcinoma.[10]
-
Niraparib : A PARP inhibitor used for treating ovarian cancer.[10]
-
Benzydamine : A non-steroidal anti-inflammatory drug (NSAID).[2]
This compound provides a pre-formed, correctly substituted 2H-indazole core, saving researchers significant synthetic effort.
Synthetic Derivatization Potential
The nitrile group at the C7 position is a key feature, offering multiple pathways for chemical elaboration to generate novel derivatives for biological testing.
Caption: Synthetic pathways from the nitrile group to other functional groups.
This strategic derivatization allows for the modulation of key drug-like properties such as solubility, lipophilicity, and the ability to form hydrogen bonds, which are critical for target engagement and pharmacokinetic profiles.[11]
Safety, Handling, and Storage
As a laboratory chemical, 2-Methyl-2H-indazole-7-carbonitrile must be handled with appropriate precautions. The information below is a summary derived from available Safety Data Sheets (SDS).[12]
GHS Hazard Information
| Pictogram | |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling and First Aid
-
Engineering Controls : Use only outdoors or in a well-ventilated area. Ensure that eyewash stations and safety showers are close to the workstation.[12]
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection (chemical safety goggles conforming to EN166 or OSHA standards).
-
Inhalation : If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[12]
-
Skin Contact : Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[12]
-
Eye Contact : Rinse cautiously with water for several minutes. If eye irritation persists, get medical advice.[12]
-
Ingestion : If swallowed, call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[12]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12]
References
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BIOFOUNT. 1159511-51-9|2-methyl-2H-indazole-7-carbonitrile. Retrieved from [Link]
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AHH Chemical Co., Ltd. MSDS of 2-methyl-2H-indazole-5-carbonitrile. Retrieved from [Link]
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Kumar, D., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information. Retrieved from [Link]
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MDPI. (2018). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). Retrieved from [Link]
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ResearchGate. Representative example for 2H-indazole based drug and pharmaceutically active molecules. Retrieved from [Link]
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ResearchGate. Different approaches for the synthesis of 2H-Indazoles. Retrieved from [Link]
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Organic Chemistry Portal. Synthesis of 2H-indazoles. Retrieved from [Link]
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Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]
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PubMed Central. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]
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PubMed. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Retrieved from [Link]
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